(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Indole Moiety: The indole moiety is introduced through a condensation reaction between the thiazolidinone intermediate and an indole derivative.
Formation of the Final Compound: The final step involves the condensation of the intermediate with a methylphenyl derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one: Similar structure with a different position of the methyl group on the phenyl ring.
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17N3OS/c1-13-6-5-7-15(10-13)21-20-22-19(24)18(25-20)11-14-12-23(2)17-9-4-3-8-16(14)17/h3-12H,1-2H3,(H,21,22,24)/b18-11- |
InChI Key |
NWPCLXNQVADHEI-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2 |
Origin of Product |
United States |
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